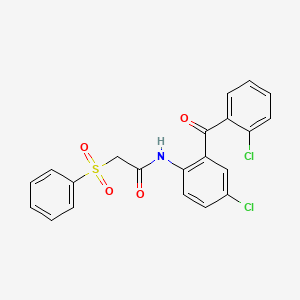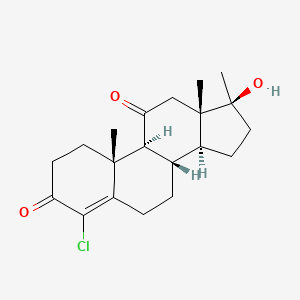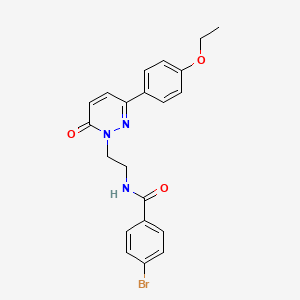![molecular formula C16H14Cl2N2O2 B2639317 N,N'-Bis[(3-chlorophenyl)methyl]oxamide CAS No. 65194-55-0](/img/structure/B2639317.png)
N,N'-Bis[(3-chlorophenyl)methyl]oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-Bis[(3-chlorophenyl)methyl]oxamide, commonly known as Oxamyl, is a carbamate insecticide that is widely used in agriculture to control pests. It was first introduced in the 1960s and has since become a popular pesticide due to its effectiveness against a wide range of insects.
Wissenschaftliche Forschungsanwendungen
N,N'-Bis[(3-chlorophenyl)methyl]oxamide has been extensively studied for its insecticidal properties. It is effective against a wide range of pests, including aphids, spider mites, and whiteflies. In addition to its use in agriculture, N,N'-Bis[(3-chlorophenyl)methyl]oxamide has also been studied for its potential use in controlling mosquito populations. Researchers have found that N,N'-Bis[(3-chlorophenyl)methyl]oxamide can be used to reduce mosquito populations by targeting the larvae.
Wirkmechanismus
N,N'-Bis[(3-chlorophenyl)methyl]oxamide works by inhibiting the activity of acetylcholinesterase (AChE), an enzyme that is essential for proper nervous system function. By inhibiting AChE, N,N'-Bis[(3-chlorophenyl)methyl]oxamide causes an accumulation of acetylcholine, a neurotransmitter that is responsible for transmitting nerve impulses. This accumulation leads to overstimulation of the nervous system, which ultimately results in paralysis and death of the insect.
Biochemical and Physiological Effects
N,N'-Bis[(3-chlorophenyl)methyl]oxamide has been shown to have toxic effects on non-target organisms, including humans. Exposure to N,N'-Bis[(3-chlorophenyl)methyl]oxamide can cause a range of symptoms, including headaches, nausea, and vomiting. Long-term exposure to N,N'-Bis[(3-chlorophenyl)methyl]oxamide has been linked to neurological and developmental disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-Bis[(3-chlorophenyl)methyl]oxamide is a widely used insecticide that is readily available for laboratory experiments. Its effectiveness against a wide range of pests makes it a valuable tool for researchers studying insect physiology and behavior. However, its toxic effects on non-target organisms must be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several areas of research that could benefit from further study of N,N'-Bis[(3-chlorophenyl)methyl]oxamide. One area of interest is the development of more targeted insecticides that are less toxic to non-target organisms. Another area of research is the use of N,N'-Bis[(3-chlorophenyl)methyl]oxamide in combination with other insecticides to increase its effectiveness against resistant pests. Additionally, further studies are needed to better understand the long-term effects of N,N'-Bis[(3-chlorophenyl)methyl]oxamide on human health and the environment.
Conclusion
N,N'-Bis[(3-chlorophenyl)methyl]oxamide is a widely used insecticide that has been extensively studied for its effectiveness against a wide range of pests. Its mechanism of action involves inhibiting the activity of acetylcholinesterase, leading to overstimulation of the nervous system and ultimately resulting in paralysis and death of the insect. While N,N'-Bis[(3-chlorophenyl)methyl]oxamide is a valuable tool for researchers studying insect physiology and behavior, its toxic effects on non-target organisms must be taken into consideration. Further research is needed to develop more targeted insecticides that are less toxic to non-target organisms and to better understand the long-term effects of N,N'-Bis[(3-chlorophenyl)methyl]oxamide on human health and the environment.
Synthesemethoden
The synthesis of N,N'-Bis[(3-chlorophenyl)methyl]oxamide involves the reaction of 3-chlorobenzylamine with oxalic acid dihydrate in the presence of acetic anhydride. The resulting product is then treated with thionyl chloride to form the final product. This synthesis method is well-established and has been used to produce large quantities of N,N'-Bis[(3-chlorophenyl)methyl]oxamide for commercial use.
Eigenschaften
IUPAC Name |
N,N'-bis[(3-chlorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c17-13-5-1-3-11(7-13)9-19-15(21)16(22)20-10-12-4-2-6-14(18)8-12/h1-8H,9-10H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVSPDZJOJGFRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C(=O)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis[(3-chlorophenyl)methyl]ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,4-dimethylphenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2639234.png)
![N-[4-({5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}oxy)phenyl]acetamide](/img/structure/B2639238.png)



![4-(diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2639243.png)


![3-benzyl-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2639248.png)


![6-(2-Methoxyphenyl)-2-[1-(1-methylindole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2639253.png)
![[4-tert-butyl-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid](/img/structure/B2639254.png)
